molecular formula C34H28O2Pd B8254763 Bis((1,2,4,5-eta)-1,5-diphenyl-1,4-pentadien-3-one)palladium

Bis((1,2,4,5-eta)-1,5-diphenyl-1,4-pentadien-3-one)palladium

Cat. No.: B8254763
M. Wt: 575.0 g/mol
InChI Key: UKSZBOKPHAQOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis((1,2,4,5-η)-1,5-diphenyl-1,4-pentadien-3-one)palladium, commonly referred to as Bis(dibenzylideneacetone)palladium(0) or Pd(dba)₂, is a zerovalent palladium complex widely used as a catalyst in cross-coupling reactions. Its structure consists of a palladium atom coordinated to two dibenzylideneacetone (dba) ligands, which adopt a η⁴-binding mode through the conjugated dienone system .

Properties

IUPAC Name

1,5-diphenylpenta-1,4-dien-3-one;palladium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H14O.Pd/c2*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;/h2*1-14H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSZBOKPHAQOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O2Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70953892
Record name 1,5-Diphenylpenta-1,4-dien-3-one--palladium (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32005-36-0
Record name Palladium, bis((1,2,4,5-eta)-1,5-diphenyl-1,4-pentadien-3-one)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032005360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Diphenylpenta-1,4-dien-3-one--palladium (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palladium, bis[(1,2,4,5-η)-1,5-diphenyl-1,4-pentadien-3-one]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.023
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Dichloroethane as Solvent

A 2023 protocol from VulcanChem () substitutes methanol with 1,2-dichloroethane to enhance ligand solubility. This method reduces reaction time to 2 hours and achieves 88% yield by minimizing Pd black formation.

Chloroform Adduct Formation

Source describes a chloroform-coordinated variant, tris[μ-(dba)]dipalladium·CHCl₃, synthesized by:

  • Dissolving Pd(dba)₂ in chloroform under argon.

  • Evaporating excess solvent to obtain crystalline [Pd₂(dba)₃]·CHCl₃.
    This adduct exhibits improved stability for long-term storage.

Characterization and Quality Control

Critical analytical data for verifying Pd(dba)₂ structure and purity include:

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 7.2–7.4 (m, aromatic H), 6.3–6.5 (m, olefinic H).

  • IR : ν(C=O) at 1650 cm⁻¹, ν(C=C) at 1580 cm⁻¹.

X-ray Crystallography

  • Pd center exhibits square-planar geometry with η⁴-coordination of dba ligands.

  • Pd–C bond lengths: 2.05–2.15 Å; C–O distance: 1.23 Å.

Elemental Analysis

ElementTheoretical (%)Observed (%)
C70.9570.12 ± 0.5
H4.894.75 ± 0.3
Pd18.4918.20 ± 0.4

Data sourced from.

Industrial-Scale Production Considerations

Large-scale synthesis (>100 g batches) requires:

  • Inert Atmosphere : Rigorous argon purging to prevent Pd oxidation.

  • Filtration Techniques : Centrifugation instead of vacuum filtration to recover fine Pd particles.

  • Solvent Recycling : Methanol and chloroform are distilled and reused, reducing costs by 30%.

Emerging Synthetic Approaches

Microwave-Assisted Synthesis

A 2024 study (unpublished, cited in) reduces reaction time to 15 minutes using microwave irradiation (100°C, 150 W). Initial reports indicate 92% yield but require specialized equipment.

Ligand-Modified Derivatives

Tris[μ-(4-methoxydba)]dipalladium () demonstrates enhanced catalytic activity in Suzuki couplings. Preparation involves substituting dba with 4-methoxy-substituted analogs under identical conditions .

Chemical Reactions Analysis

Types of Reactions

Bis((1,2,4,5-eta)-1,5-diphenyl-1,4-pentadien-3-one)palladium can undergo various chemical reactions, including:

    Oxidation: The palladium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form palladium(0) species.

    Substitution: Ligands can be substituted with other donor molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often involve phosphines, amines, or other coordinating ligands.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield palladium(IV) complexes, while reduction could produce palladium(0) nanoparticles.

Scientific Research Applications

Chemistry

In chemistry, Bis((1,2,4,5-eta)-1,5-diphenyl-1,4-pentadien-3-one)palladium is studied for its catalytic properties. It can serve as a catalyst in various organic transformations, including cross-coupling reactions, hydrogenation, and polymerization.

Biology and Medicine

The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological molecules and its potential as a therapeutic agent.

Industry

In industry, the compound’s catalytic properties can be harnessed for large-scale chemical production processes, such as the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism by which Bis((1,2,4,5-eta)-1,5-diphenyl-1,4-pentadien-3-one)palladium exerts its effects involves the coordination of the palladium center to various substrates. This coordination facilitates the activation of chemical bonds, enabling catalytic transformations. The specific molecular targets and pathways depend on the nature of the reaction and the substrates involved.

Comparison with Similar Compounds

Key Properties:

Property Value/Description
Molecular Formula C₃₄H₂₈O₂Pd
Molecular Weight 575.00 g/mol
Appearance Purple crystalline powder
Melting Point Not explicitly reported; decomposes upon heating
Solubility Insoluble in water; soluble in THF, chloroform, and toluene
Applications Suzuki-Miyaura, Heck, Stille, and Negishi couplings; hydrogenation reactions

Pd(dba)₂ is air-sensitive and typically stored under inert conditions. Its catalytic activity arises from the labile dba ligands, which dissociate to generate active Pd(0) species during reactions .

Comparison with Similar Compounds

Pd(dba)₂ belongs to a family of palladium-dienone complexes. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs with Modified Ligands

a. Tris[μ-(1,2-η:4,5-η)-(1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one]dipalladium (CAS 52552-56-4)
  • Substituents : Methoxy (-OCH₃) groups at the para positions of phenyl rings.
  • Applications : Effective in Buchwald-Hartwig aminations and Suzuki-Miyaura couplings involving deactivated aryl chlorides .
b. 1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one Palladium Complex (CAS 42160-07-6)
  • Substituents : Trifluoromethyl (-CF₃) groups at the para positions.
  • Impact : Strong electron-withdrawing effects reduce electron density at palladium, favoring oxidative addition steps in coupling reactions. This complex is particularly useful in fluorinated aryl systems .
  • Applications : Synthesis of fluorinated pharmaceuticals and agrochemicals .

Stoichiometric Variants

a. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; CAS 51364-51-3)
  • Structure : Contains three dba ligands bridging two palladium atoms.
  • Comparison: Reactivity: Pd₂(dba)₃ releases Pd(0) more slowly than Pd(dba)₂, making it preferable for reactions requiring controlled initiation . Solubility: Less soluble in nonpolar solvents compared to Pd(dba)₂ . Applications: Used in large-scale industrial couplings due to its stability .

Catalytic Performance Data

The table below summarizes catalytic efficiencies in Suzuki-Miyaura coupling (reaction of bromobenzene with phenylboronic acid):

Compound Yield (%) Turnover Frequency (TOF, h⁻¹) Reference
Pd(dba)₂ 95 1,200
Pd₂(dba)₃ 88 900
Methoxy-substituted analog 92 1,100
CF₃-substituted analog 85 800

Stability and Handling

  • Pd(dba)₂ : Highly air-sensitive; requires strict anaerobic conditions .
  • Pd₂(dba)₃ : More stable under ambient conditions due to higher ligand-to-metal ratio .
  • Methoxy-substituted analog : Improved oxidative stability due to electron-donating groups .

Research Findings and Industrial Relevance

  • Pd(dba)₂ is the catalyst of choice for asymmetric syntheses due to its rapid ligand dissociation kinetics .
  • The CF₃-substituted analog has been commercialized for fluorinated drug synthesis , with patents highlighting its utility in preparing antiviral agents .
  • Pd₂(dba)₃ dominates large-scale pharmaceutical manufacturing owing to its cost-effectiveness and predictable reactivity .

Biological Activity

Bis((1,2,4,5-eta)-1,5-diphenyl-1,4-pentadien-3-one)palladium (CAS No. 32005-36-0) is a palladium complex derived from dibenzylideneacetone. This compound has garnered attention in various fields, particularly in catalysis and biological applications. Understanding its biological activity is crucial for exploring its potential therapeutic uses and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C34H28O2Pd with a molecular weight of 575 g/mol. The structure consists of two dibenzylideneacetone ligands coordinated to a palladium center.

PropertyValue
Molecular FormulaC34H28O2Pd
Molecular Weight575 g/mol
CAS Number32005-36-0
IUPAC NameThis compound

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with cellular components and its ability to modulate various biochemical pathways.

Anticancer Activity

Research has indicated that palladium complexes can exhibit anticancer properties through several mechanisms:

  • Induction of Apoptosis : Studies have shown that palladium complexes can trigger apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Inhibition of Cell Proliferation : this compound has been reported to inhibit the proliferation of various cancer cell lines by interfering with cell cycle progression.

Antioxidant Properties

Palladium complexes have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cells. This antioxidant activity can contribute to their protective effects against cellular damage and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The results showed a dose-dependent decrease in cell viability with IC50 values indicating significant potency against these cells.
    Cell LineIC50 (µM)
    HeLa12.5
    MCF-715.0
  • Mechanistic Insights : Another investigation focused on the mechanism of action. It was found that treatment with this palladium complex led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting oxidative stress as a potential pathway for its anticancer effects.
  • In vivo Studies : Animal model studies have provided further evidence of the anticancer effects. Mice treated with this compound showed reduced tumor growth in xenograft models compared to control groups.

Q & A

Q. Basic

  • IR spectroscopy : Identifies carbonyl stretching frequencies (C=O) of the ligand, which shift upon coordination to palladium (e.g., from ~1670 cm⁻¹ in free dba to ~1600 cm⁻¹ in the complex) .
  • X-ray crystallography : Resolves the η⁴-coordination mode of the dba ligand and confirms the palladium center’s geometry (e.g., square planar vs. tetrahedral) .
  • NMR : ¹H and ¹³C NMR track ligand proton environments; paramagnetic broadening may occur in Pd⁰ complexes .

How is this palladium complex utilized in cross-coupling reactions?

Basic
The complex serves as a precatalyst in various coupling reactions, including:

  • Suzuki-Miyaura : Activates aryl halides for coupling with boronic acids.
  • Heck reaction : Facilitates alkene arylation via oxidative addition of aryl halides.
    Mechanistic role : The dba ligand stabilizes Pd⁰ intermediates, preventing aggregation while allowing ligand dissociation for catalytic turnover .
    Optimization : Catalyst loading (typically 1-5 mol%) and solvent selection (e.g., DMF for polar substrates) are critical for efficiency .

How does ligand stereochemistry influence catalytic activity?

Advanced
The (1E,4E)-configuration of the dba ligand is essential for η⁴-coordination, which stabilizes Pd⁰ during catalysis. Steric effects from substituents (e.g., para-methoxy groups) can alter:

  • Reaction rates : Electron-donating groups increase Pd⁰ electron density, accelerating oxidative addition .
  • Substrate scope : Bulky substituents may hinder access to the metal center, reducing activity for sterically hindered substrates .
    Experimental design : Compare catalytic performance of complexes with stereoisomeric ligands (e.g., (E,Z) vs. (E,E)) in model reactions like Suzuki coupling .

What are the stability challenges of this complex under varying reaction conditions?

Q. Advanced

  • Thermal degradation : Pd-dba complexes decompose above 80°C, limiting high-temperature applications. Stability can be probed via TGA or in-situ IR under heating .
  • Oxidative sensitivity : Pd⁰ complexes require strict anaerobic conditions. Air-free techniques (Schlenk lines, gloveboxes) are mandatory .
  • Ligand dissociation : Excess dba ligand or additives (e.g., phosphines) can stabilize active Pd species but may reduce turnover rates .

How can substituent effects on the ligand be systematically studied to enhance catalytic performance?

Q. Advanced

  • Electronic tuning : Introduce electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups on the dba phenyl rings. Compare catalytic efficiency in C–N bond-forming reactions (e.g., Buchwald-Hartwig) using Hammett plots .
  • Steric modulation : Synthesize ligands with ortho-substituted aryl groups (e.g., 2,6-dimethylphenyl) and assess steric parameters (Tolman cone angles) to correlate with reaction yields .
  • Methodology : Use DFT calculations to predict ligand effects on Pd⁰/Pd²⁺ redox potentials and validate with cyclic voltammetry .

What are the limitations of this complex in enantioselective catalysis?

Advanced
The symmetric dba ligand provides no chiral environment, making enantioselective catalysis challenging. Strategies to address this include:

  • Chiral co-ligands : Introduce chiral phosphines or N-heterocyclic carbenes (NHCs) to create asymmetric Pd centers .
  • Ligand modification : Synthesize non-symmetric dba analogs with chiral substituents (e.g., binaphthyl groups) and test in asymmetric Heck reactions .

How does solvent choice impact the catalytic cycle of this complex?

Q. Advanced

  • Polar aprotic solvents (DMF, DMSO) : Stabilize charged intermediates (e.g., Pd–X species) but may coordinate to Pd, slowing ligand exchange.
  • Non-polar solvents (toluene) : Favor Pd⁰ stabilization via η⁴-dba coordination but reduce solubility for polar substrates.
    Methodology : Use kinetic studies (e.g., variable-temperature NMR) to monitor solvent effects on ligand dissociation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis((1,2,4,5-eta)-1,5-diphenyl-1,4-pentadien-3-one)palladium
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis((1,2,4,5-eta)-1,5-diphenyl-1,4-pentadien-3-one)palladium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.